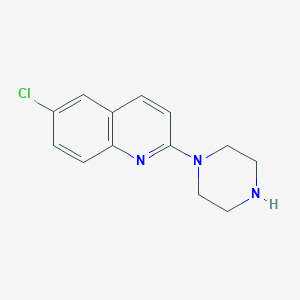

6-Chloro-2-piperazin-1-yl-quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-46-5 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Piperazin 1 Yl Quinoline and Its Derivatives

Classical Approaches to Quinoline (B57606) Core Functionalization

Traditional methods for constructing and modifying the quinoline ring system remain fundamental in the synthesis of 6-Chloro-2-piperazin-1-yl-quinoline. These approaches often serve as the initial steps in a multi-step synthetic sequence.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. chemijournal.com In the context of quinoline synthesis, it is particularly useful for introducing a formyl group (-CHO) onto the quinoline scaffold, which can then be further manipulated. niscpr.res.inresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemijournal.com

The reaction of N-arylacetamides with the Vilsmeier reagent can lead to the formation of 2-chloro-3-formylquinolines in a one-pot process. niscpr.res.inresearchgate.net This transformation is a cyclization reaction where the acetanilide (B955) derivative undergoes formylation and subsequent ring closure to yield the quinoline structure. The presence of electron-donating groups on the N-arylacetamide can facilitate the cyclization and often results in good yields of the corresponding quinoline. niscpr.res.in For instance, the synthesis of 2-chloro-3-formyl-8-methyl quinoline has been achieved using ortho-methyl acetanilide, demonstrating the utility of this method for creating substituted quinoline precursors. chemijournal.com

The resulting 2-chloro-3-formylquinolines are valuable intermediates. The chloro group at the 2-position is susceptible to nucleophilic substitution, and the formyl group at the 3-position can undergo various transformations, making these compounds key building blocks for more complex quinoline derivatives. chemijournal.comniscpr.res.in

Table 1: Examples of Vilsmeier-Haack Reaction in Quinoline Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-arylacetamides | POCl₃, DMF | 2-chloro-3-formylquinolines | niscpr.res.inresearchgate.net |

| Acetanilide | Vilsmeier-Haack reagent | 2-hydroxyquinoline-3-carbaldehyde (via hydrolysis of 2-chloroquinoline-3-carbaldehyde) | researchgate.net |

| Pyrimido[4,5-b]quinoline derivatives | Vilsmeier-Haack reagent | β-chlorovinyl aldehyde derivatives | nih.gov |

| 8-hydroxyquinoline (B1678124) derivatives | Vilsmeier-Haack reagent | Aryl formates | nih.gov |

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for introducing the piperazine (B1678402) moiety onto the quinoline ring. youtube.comyoutube.com This reaction typically involves the displacement of a leaving group, such as a halogen, from the quinoline core by a nucleophile, in this case, piperazine. youtube.com For the synthesis of this compound, a common precursor is a 2,6-dichloroquinoline. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position, allowing for selective substitution.

The reaction is usually carried out by heating the dichloroquinoline with piperazine in a suitable solvent. The efficiency of the substitution is influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org While the quinoline nitrogen itself provides some activation, additional electron-withdrawing substituents can further enhance reactivity. libretexts.org

It is important to note that in nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is often the reverse of that seen in Sₙ1 and Sₙ2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst. youtube.com However, chloro-substituted quinolines are commonly used due to their availability and sufficient reactivity.

Table 2: Nucleophilic Aromatic Substitution for Piperazine Integration

| Quinoline Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-dichloroquinoline | Piperazine | This compound | eurekaselect.com |

| 2-chloro-3-formylquinolines | Various nucleophiles | Substituted quinolines | niscpr.res.in |

| 2-chloro-N-arylacetamide | Piperazine | N-Arylthieno[2,3-b]pyridine-2-carboxamides (related reaction) | acs.org |

The formation of the quinoline ring itself is a critical step, and several classical named reactions are employed for this purpose. These methods involve the condensation and cyclization of anilines with various carbonyl-containing compounds. pharmaguideline.comiipseries.org

Some of the most well-known methods include:

Skraup Synthesis: This involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones. pharmaguideline.comiipseries.org

Combes Synthesis: This method involves the reaction of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using an acid catalyst. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis: This synthesis produces 4-quinolones from the reaction of anilines with β-ketoesters at lower temperatures, or 2-quinolones at higher temperatures. pharmaguideline.com

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com

Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.org

More contemporary approaches to quinoline synthesis include electrophilic cyclization of N-(2-alkynyl)anilines and iodine-mediated desulfurative cyclization. nih.govnih.gov

Advanced Synthetic Transformations for Piperazine Integration

Once the this compound core is assembled, the piperazine moiety can be further functionalized using a variety of modern synthetic techniques. These transformations allow for the introduction of diverse substituents, leading to a wide range of derivatives. eurekaselect.com

The secondary amine of the piperazine ring in this compound is a nucleophilic center that readily undergoes alkylation, arylation, and acylation reactions. eurekaselect.com

Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide or other alkylating agent. For example, O-alkylation of naphthyridine derivatives has been achieved using 2-chloro-N,N-dimethylethylamine hydrochloride or 1-(2-chloroethyl)piperidine (B1294334) hydrochloride in the presence of a base like potassium carbonate. nih.gov Similarly, N-alkylation of related scaffolds has also been reported. nih.gov

Arylation: The introduction of an aryl group onto the piperazine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Arylboronic acids are also effective reagents for the synthesis of aryl-substituted purine (B94841) compounds, a related class of heterocycles, using palladium or copper catalysts. researchgate.net A transition-metal-free C-3 arylation of quinolin-4-ones using arylhydrazines has also been developed. nih.gov

Acylation: The piperazine nitrogen can be acylated using acid chlorides or anhydrides. For instance, quinoline-piperazine hybrids have been synthesized by reacting a TFA salt of a quinoline-piperazine derivative with various sulfonyl chlorides and acid chlorides in the presence of a base. nih.gov The synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) is achieved by reacting piperazine with chloroacetyl chloride. acs.org

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for functionalizing the piperazine ring. This two-step process involves the initial formation of an iminium ion from the reaction of the secondary amine of the piperazine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine. eurekaselect.com This method allows for the introduction of a wide variety of alkyl groups onto the piperazine nitrogen.

A related advanced method is the catalytic reductive cyclization of dioximes to form the piperazine ring itself. This involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine. nih.gov

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.org These reactions are prized for their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds with minimal by-products. rsc.orgresearchgate.net

Several named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide range of quinoline scaffolds. rsc.org The versatility of MCRs facilitates the introduction of various functional groups and substitution patterns, which is crucial for developing new compounds. rsc.org For instance, a one-pot, three-component reaction of an aldehyde, an amine, and an activated methylene (B1212753) compound can yield highly functionalized quinolines. researchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by reducing the number of synthetic steps and potential waste. researchgate.net The continuous development of novel MCR-based methods holds significant promise for the rapid and efficient generation of valuable quinoline compounds. rsc.org

Claisen-Schmidt Condensation and 1,3-Dipolar Cycloaddition

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.orgnumberanalytics.com This reaction is fundamental in synthesizing α,β-unsaturated ketones, also known as chalcones, which are valuable precursors for various heterocyclic compounds. scispace.com In the context of quinoline synthesis, chalcone-quinolinone hybrids can be prepared using this condensation. researchgate.net The reaction is often carried out under basic conditions, for example, using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an ethanol (B145695) solvent. researchgate.netnih.gov Solvent-free methods using a grinding technique have also been reported to produce quantitative yields of the desired products. nih.gov

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. tandfonline.com This reaction involves a 1,3-dipole (like an azomethine ylide, nitrile oxide, or nitrone) reacting with a dipolarophile (such as an alkene or alkyne) to form a cyclic adduct. tandfonline.comproquest.com This method has been effectively used to create complex, fused (annelated) quinoline systems. proquest.com

In one approach, azomethine ylides are generated in situ and react with a quinoline derivative acting as the dipolarophile. For example, the reaction between 3-nitro-2(1H)-quinolones and azomethine ylides derived from sarcosine (B1681465) ester and various aromatic aldehydes leads to the formation of pyrrolo[3,4-c]quinolines. tandfonline.com Similarly, intramolecular 1,3-dipolar cycloadditions have been explored to synthesize dihydroisoxazole- and dihydropyrazole-fused quinolines from simple precursors. proquest.com These reactions are highly valued for their regio- and stereoselectivity, allowing for precise control over the final molecular architecture. proquest.com

| Reaction Type | Key Reactants | Product Type | Reference |

| Claisen-Schmidt Condensation | Aldehyde/Ketone + Aromatic Carbonyl | α,β-Unsaturated Ketone (Chalcone) | wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Fused Heterocyclic Quinoline | tandfonline.comproquest.com |

Grignard and Kabachnik-Field's Reactions in Derivative Synthesis

Grignard Reaction

Grignard reagents are potent nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com In the synthesis of quinoline derivatives, they can be employed to add alkyl or aryl groups to the quinoline scaffold. A key application involves the reaction of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), with a quinoline carboxamide. nih.gov This reaction typically proceeds through the addition of the Grignard reagent to the carbonyl group of the amide. In reactions with esters or acid chlorides, Grignard reagents often add twice to form a tertiary alcohol. masterorganicchemistry.com They can also react with carbon dioxide to produce carboxylic acids after an acidic workup. youtube.com

Kabachnik-Field's Reaction

The Kabachnik-Field's reaction is a three-component reaction that synthesizes α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in organophosphorus chemistry for creating phosphorus analogs of α-amino acids. wikipedia.org

The reaction can proceed through two main pathways:

Formation of an imine from the amine and carbonyl compound, followed by the addition of the phosphite (hydrophosphonylation). nih.govcore.ac.uk

Formation of an α-hydroxyphosphonate from the carbonyl and phosphite, followed by substitution with the amine. nih.govcore.ac.uk

While direct application to this compound is not extensively documented, this reaction is highly relevant for modifying the piperazine moiety. The secondary amine of the piperazine ring can act as the amine component in the Kabachnik-Field's reaction, allowing for the introduction of α-aminophosphonate groups. This creates novel derivatives with potential applications as synthetic receptors or biologically active agents. nih.govcore.ac.uk The reaction is often performed catalyst-free, sometimes under microwave irradiation to improve efficiency. researchgate.net

| Reaction | Amine Component | Carbonyl Component | Phosphorus Reagent | Product |

| Kabachnik-Field's | Primary or Secondary Amine (e.g., Piperazine) | Aldehyde or Ketone | Dialkyl Phosphite | α-Aminophosphonate |

Synthesis of Specific Analogs and Hybrid Compounds

Styrylquinoline Derivatives Synthesis

Styrylquinolines, characterized by a styryl group (C6H5-CH=CH-) typically at the 2-position of the quinoline ring, are a significant class of derivatives. Their synthesis often involves the condensation of a 2-methylquinoline (B7769805) derivative with an aromatic aldehyde. This reaction is a variation of the aldol (B89426) condensation.

The general approach involves activating the methyl group of a quinaldine (B1664567) precursor (2-methylquinoline). For a compound like 6-chloro-2-methylquinoline, the methyl group can be condensed with various substituted benzaldehydes in the presence of a catalyst, such as acetic anhydride (B1165640) or a strong base, to yield the corresponding 2-styrylquinoline (B1231325) derivative. The properties of the final compound can be fine-tuned by selecting different substituents on the benzaldehyde.

Preparation of 4(1H)-Quinolone Scaffold Derivatives

The 4(1H)-quinolone scaffold is a core structure in many biologically active compounds. wikipedia.org The synthesis of its derivatives, including those with a 6-chloro substitution, often begins with a ring-closing reaction. wikipedia.org

A common method is the Camps cyclization , which can produce 4-hydroxyquinolines from substituted anilines. wikipedia.org These 4-hydroxyquinolines exist in tautomeric equilibrium with the more stable 4(1H)-quinolone form. wikipedia.org Another robust method involves the condensation of a substituted aniline, such as 4-chloroaniline, with ethyl acetoacetate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. nih.gov This process, known as the Conrad-Limpach synthesis, directly yields the 4(1H)-quinolone ring system.

Further functionalization can be achieved through various reactions. For example, tandem reactions involving an intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone, followed by a palladium-catalyzed intramolecular N-arylation, can produce polysubstituted quinolin-4(1H)-ones in a one-pot manner. organic-chemistry.org

| Starting Materials | Key Reaction/Conditions | Product Scaffold | Reference |

| Substituted Aniline + Ethyl Acetoacetate | Thermal Cyclization (e.g., Dowtherm A) | 4(1H)-Quinolone | nih.gov |

| Substituted Aniline + β-Diketone | Acid-catalyzed cyclization (e.g., H2SO4) | 4(1H)-Quinolone | iipseries.org |

| (Z)-β-chlorovinyl ketone + Amine | Pd-catalyzed intramolecular N-arylation | 4(1H)-Quinolone | organic-chemistry.org |

Synthesis of Quinoline-Piperazine Hybrid Architectures

The combination of a quinoline core and a piperazine moiety results in hybrid architectures that are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of these hybrids often involves coupling a pre-formed quinoline structure with a piperazine ring.

A representative synthesis for a 2,4,6-substituted quinoline-piperazine hybrid starts with a 4-substituted aniline. nih.gov The synthesis proceeds through several key steps as outlined in the table below, based on a documented reaction scheme. nih.gov

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 4-substituted aniline, Ethyl acetoacetate | p-TsOH, Toluene, 110 °C | 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester |

| 2 | Intermediate from Step 1 | Polyphosphoric acid, POCl₃, 75 °C | 4-hydroxy quinoline derivative |

| 3 | Intermediate from Step 2 | Me₂SO₄, Toluene, 110 °C | 4-methoxy quinoline derivative |

| 4 | Intermediate from Step 3 | NBS, AIBN, MeCN, 65 °C | 2-(bromomethyl)-quinoline derivative |

| 5 | Intermediate from Step 4, Boc-piperazine | K₂CO₃, DMF, 60 °C | Boc-protected quinoline-piperazine hybrid |

| 6 | Intermediate from Step 5 | TFA, DCM, 0 °C to 25 °C | Quinoline-piperazine salt (deprotected) |

Once the core quinoline-piperazine structure is obtained, the free secondary amine on the piperazine ring can be further functionalized. For example, it can be reacted with various sulfonyl chlorides or acid chlorides in the presence of a base like diisopropylethylamine (DIPEA) to form a diverse library of sulfonamide and amide derivatives, respectively. nih.govrsc.org This modular approach allows for the systematic exploration of structure-activity relationships. nih.gov

Pharmacological Activities and Biological Targets of 6 Chloro 2 Piperazin 1 Yl Quinoline

Anticancer Activity and Mechanisms of Action

Derivatives of the quinoline (B57606) scaffold are known for their broad-spectrum anticancer properties. Research into 6-Chloro-2-piperazin-1-yl-quinoline and its closely related analogues has elucidated several ways in which these compounds combat cancer cell proliferation and survival.

Induction of Apoptosis and DNA Double-Strand Breaks

A critical mechanism for many anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Studies have shown that this compound can promote apoptosis in liver cancer cell lines (SMMC-7721). This pro-apoptotic effect is a hallmark of the broader quinoline class of compounds. For instance, the structurally related indenoisoquinoline derivative, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), has also been demonstrated to possess anticancer activities by inducing DNA double-strand breaks and subsequent apoptosis. mdpi.com The induction of DNA damage is a potent trigger for apoptotic pathways, forcing cancer cells to self-destruct. mdpi.com

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Targeting this process is a key strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are limited, research on closely related compounds provides significant insights. Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a primary mediator of angiogenesis, and its inhibition can effectively stifle the growth of new blood vessels, thereby starving tumors. The derivative 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) showed potent inhibition of VEGFR-2 with an IC50 value of 1.38 μM. nih.gov This suggests that the chloro-piperazinyl-quinoline scaffold is a promising framework for developing anti-angiogenic agents.

| Compound Derivative | Target | Activity (IC50) | Cell Line | Reference |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | VEGFR-2 | 1.38 µM | - | nih.gov |

| Doxorubicin (Reference) | - | 6.774 µM | MCF-7 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 0.33 µM | - | nih.gov |

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Cancer is often characterized by the dysregulation of this cycle, leading to uncontrolled cell proliferation. This compound has been found to induce cell cycle arrest at the G0/G1 phase in SMMC-7721 liver cancer cells. This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. Furthermore, related quinoline derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov For example, the related compound SJ10 is predicted to target key regulators of the cell cycle. mdpi.comsemanticscholar.org

Targeting Oncogenic Signaling Pathways (e.g., CCNB1/MAPK7/CDC42/CD44)

Modern cancer research increasingly focuses on targeting specific signaling pathways that drive tumor growth. Computational and in-vitro studies have identified that the oncogenic signature involving Cyclin B1 (CCNB1), Mitogen-Activated Protein Kinase 7 (MAPK7), Cell Division Control protein 42 (CDC42), and the cell surface receptor CD44 is a potential target for chloro-piperazinyl-quinoline derivatives. mdpi.comsemanticscholar.org These genes are often overexpressed in aggressive cancers like glioblastoma multiforme (GBM) and are associated with tumor proliferation, metastasis, and resistance to treatment. mdpi.comnih.gov The indenoisoquinoline derivative SJ10 was specifically evaluated as a potential inhibitor of this CCNB1/CDC42/MAPK7/CD44 axis, demonstrating the potential of this chemical scaffold to disrupt these critical cancer-promoting pathways. mdpi.comsemanticscholar.org

| Gene Target | Function in Cancer | Association with GBM | Potential for Inhibition | Reference |

| CCNB1 | Regulates G2/M phase of cell cycle | Overexpression linked to higher grade and proliferation | Targeted by SJ10 derivative | mdpi.comsemanticscholar.org |

| MAPK7 | Modulates mitosis, associated with drug resistance | Overexpressed in GBM, promotes resistance to temozolomide | Targeted by SJ10 derivative | mdpi.comsemanticscholar.org |

| CDC42 | Regulates G1 phase, promotes invasion and migration | Overexpression linked to poor survival and drug resistance | Targeted by SJ10 derivative | mdpi.com |

| CD44 | Cell surface adhesion, promotes invasion and metastasis | Expression is crucial for GBM invasion and migration | Targeted by SJ10 derivative | mdpi.com |

DNA-Topoisomerase I Inhibition

Topoisomerases are enzymes that are essential for managing the topology of DNA during replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death, making them effective targets for anticancer drugs. While this compound itself has been noted for its interaction with bacterial topoisomerases, the broader class of quinoline hybrids has shown activity against human topoisomerases. Specifically, quinoline-chalcone hybrids have been identified as capable of acting through the inhibition of topoisomerase I and II. nih.gov This mechanism involves interfering with the enzyme's ability to reseal DNA strands after nicking them, which results in the accumulation of DNA breaks and triggers apoptosis.

Antimalarial Activity and Parasitic Targets

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including chloroquine (B1663885). nih.govnih.gov Consequently, this compound has been investigated for its potential to combat malaria.

Research has confirmed that this compound demonstrates significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The proposed mechanism of action is similar to that of chloroquine, which involves interfering with the parasite's detoxification of heme. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. Quinolines are thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov Other quinoline hybrids have been developed to target different parasitic vulnerabilities, such as the cysteine protease falcipain-2, which is also involved in hemoglobin degradation. rsc.orgscispace.com The proven activity of this compound against P. falciparum makes it a valuable lead compound in the ongoing search for new and effective antimalarial therapies to overcome growing drug resistance.

Inhibition of Plasmodium cytochrome bc1 complex

The cytochrome bc1 complex (complex III) is a critical component of the mitochondrial electron transport chain in Plasmodium species, the parasites responsible for malaria. This complex is essential for ATP synthesis, which provides the energy necessary for parasite survival, and for pyrimidine (B1678525) biosynthesis. The quinolone scaffold, central to the structure of this compound, is common to many inhibitors of the cytochrome bc1 complex. researchgate.net

The mechanism of action for many quinoline-based antimalarials involves binding to this complex, thereby disrupting the electron transfer process. This interference leads to the collapse of the mitochondrial membrane potential and ultimately, parasite death. nih.gov Specifically, these compounds often target the Q_o (ubiquinol oxidation) or Q_i (ubiquinone reduction) sites of cytochrome b, a key catalytic subunit of the complex. researchgate.net While atovaquone (B601224) is a well-known drug that targets the cytochrome bc1 complex, the emergence of resistance necessitates the development of new inhibitors. nih.govnih.gov Research into novel quinolone derivatives, including those structurally related to this compound, focuses on their potential to act as next-generation inhibitors that can overcome existing resistance mechanisms. nih.govnih.gov

Activity against Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains

The quinoline core is a foundational element in many antimalarial drugs, most notably chloroquine. Derivatives of this compound are being investigated for their efficacy against the deadliest malaria parasite, Plasmodium falciparum. Studies on related 4-aminoquinoline-1,3,5-triazine hybrids have demonstrated activity against chloroquine-sensitive strains of the parasite. nih.gov The potential of these compounds lies in their ability to interfere with crucial parasite processes. For instance, some quinoline derivatives are thought to inhibit the parasite's ability to detoxify heme, a mechanism similar to that of chloroquine.

Furthermore, the development of hybrid molecules incorporating the quinoline structure is a key strategy to combat drug resistance. The goal is to create compounds that are effective against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. Research has shown that certain alkaloids with a quinoline-related core exhibit high selectivity against chloroquine-sensitive P. falciparum strains. rsc.org This highlights the ongoing exploration of quinoline-based structures as a source of new antimalarial agents with the potential to address the significant challenge of drug resistance.

Antimicrobial and Antitubercular Efficacy

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. The quinoline-piperazine scaffold is a recognized pharmacophore in antibiotics. wikipedia.org Research into hybrids combining this scaffold with other chemical moieties, such as sulfonamides, has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.govwikipedia.org

Studies have evaluated these compounds against a range of bacterial pathogens. For example, certain quinoline-based hydroxyimidazolium hybrids showed limited inhibition against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, but were potent against the Gram-positive bacterium Staphylococcus aureus. nih.gov In another study, specific 4,6-dimethoxy quinoline piperazine (B1678402) sulfonamides displayed excellent activity against S. aureus and the Gram-negative pathogen Moraxella catarrhalis, with Minimum Inhibitory Concentrations (MICs) comparable to standard control drugs. wikipedia.org

Table 1: Antibacterial Activity of Representative Quinolone-Piperazine Analogs

| Compound Type | Bacterium | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinolone-piperazine sulfonamide (10g) | Staphylococcus aureus | (Gram +) | 0.03 | wikipedia.org |

| Quinolone-piperazine sulfonamide (10g) | Moraxella catarrhalis | (Gram -) | 0.06 | wikipedia.org |

| Quinolone-piperazine sulfonamide (11e) | Moraxella catarrhalis | (Gram -) | 0.03 | nih.gov |

| Quinolone-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | (Gram +) | 2 | nih.gov |

| Quinolone-hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | (Gram +) | 20 | nih.gov |

| Quinolone-hydroxyimidazolium hybrid (7b) | Klebsiella pneumoniae | (Gram -) | 50 | nih.gov |

Antifungal Properties

The quinoline nucleus is a versatile scaffold that has also been explored for its antifungal properties. researchgate.net Various derivatives have shown efficacy against clinically important fungi, including species of Candida and Aspergillus. nih.govresearchgate.net For instance, certain synthetic quinoline derivatives have exhibited antifungal activity comparable to or even greater than the standard drug fluconazole (B54011). nih.gov

Research has demonstrated that modifications at different positions on the quinoline ring can yield compounds with selective antifungal action. researchgate.net Some derivatives are more active against yeasts like Candida spp., while others show greater efficacy against filamentous fungi. researchgate.net One study found that specific quinoline-hydroxyimidazolium hybrids displayed notable activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. nih.gov Additionally, piperazinyl quinolines have been identified as potential chemosensitizers that can reverse fluconazole resistance in clinical isolates of Candida albicans, suggesting a dual role in combating fungal infections. nih.gov

Targeting Bacterial Enzymes (e.g., Tyrosyl-tRNA Synthetase, Pyruvate Kinase, DNA Gyrase B)

The primary mechanism of antibacterial action for the quinolone class of antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication. nih.gov Specifically, they target DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnitk.ac.in These enzymes are crucial for managing DNA supercoiling, and their inhibition leads to breaks in the bacterial chromosome and subsequent cell death. nitk.ac.in The this compound scaffold fits within this class of DNA gyrase inhibitors. nih.govnitk.ac.in

Beyond this primary mechanism, research has uncovered other enzymatic targets for quinoline-based compounds. Notably, a study on 5,8-dioxo-6-amino-7-chloroquinoline, a structurally related compound, demonstrated that it inhibits leucyl-tRNA synthetase in E. coli. rsc.org This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA, a vital step in protein synthesis. Inhibition of this process leads to the termination of protein production and arrests bacterial growth. nih.govrsc.org This finding suggests that quinoline derivatives may possess multiple mechanisms of action, making them robust candidates for antibiotic development.

Effectiveness against Multidrug-Resistant Tuberculosis (MDR-TB) Strains

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular drugs. nih.govwikipedia.org The quinoline core is present in bedaquiline, a crucial drug used against MDR-TB. wikipedia.orgnih.gov Consequently, novel quinoline-piperazine hybrids are being actively investigated for their potential to treat resistant tuberculosis.

Studies have shown that synthetic hybrids of quinoline and piperazine can be highly effective against Mycobacterium tuberculosis. In one study, certain quinoline-piperazine sulfonamides and amides displayed significant inhibitory activity against virulent and multidrug-resistant TB strains. nih.govwikipedia.org Two compounds, in particular, were found to be more effective than some first and second-line TB drugs, with low cytotoxicity, marking them as promising leads for development as new MDR-TB therapies. nih.govwikipedia.org

Table 2: Activity of Quinolone-Piperazine Hybrids Against M. tuberculosis Strains

| Compound | Strain | MIC | Reference |

|---|---|---|---|

| Quinolone-piperazine sulfonamide (10g) | M. tuberculosis H37Rv | 0.07 µM | wikipedia.org |

| Quinolone-piperazine amide (11e) | M. tuberculosis H37Rv | 1.1 µM | wikipedia.org |

| Quinolone-hydroxyimidazolium hybrid (7a) | M. tuberculosis H37Rv | 20 µg/mL | nih.gov |

| Quinolone-hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL | nih.gov |

| Hydrazone derivative (4k) | MDR-TB | 3.12 µg/mL | |

| Hydrazone derivative (4s) | MDR-TB | 3.12 µg/mL | |

| Pyrazole (B372694) derivative (7a) | MDR-TB | 3.12 µg/mL |

Neuropharmacological Effects

The neuropharmacological profile of this compound and its structural analogs has been investigated, revealing interactions with key neurotransmitter systems and enzymes involved in neurological functions.

While direct studies on this compound's interaction with serotonin (B10506) receptors are not extensively detailed in the available research, investigations into structurally similar compounds provide significant insights. A closely related compound, 6-chloro-2-[1-piperazinyl]-pyrazine (CPP) , has been shown to exhibit central serotonin-like activity. nih.govcapes.gov.br Systemic administration of CPP in animal models elicited responses characteristic of serotonin receptor activation, which were effectively blocked by the central serotonin antagonist methergoline. capes.gov.brnih.gov

Another structural analog, 6-Chloro-2(1-piperazinyl) quinoxaline (B1680401) (CPQ) , has been identified as a potent and selective inhibitor of the neuronal reuptake of serotonin. nih.gov In comparative studies, CPQ was found to be significantly more potent than the established antidepressant chlorimipramine in potentiating serotonin-mediated behaviors and preventing the depletion of brain serotonin. nih.gov This high degree of potency and selectivity for inhibiting serotonin reuptake suggests that the 6-chloro-2-piperazinyl moiety is a key pharmacophore for interaction with the serotonergic system. nih.gov

Table 1: Serotonergic Activity of Related Compounds

| Compound | Activity | Model/Assay | Finding |

|---|---|---|---|

| 6-chloro-2-[1-piperazinyl]-pyrazine (CPP) | Serotonin-like activity | In vivo animal models | Elicited responses characteristic of central serotonin receptor activation. nih.govcapes.gov.brnih.gov |

| 6-Chloro-2(1-piperazinyl) quinoxaline (CPQ) | Serotonin reuptake inhibition | In vitro and in vivo models | 25-50 times more potent than chlorimipramine in potentiating serotonin-induced responses. nih.gov |

This table is interactive. Click on the headers to sort.

Information regarding the dopamine (B1211576) D3 receptor agonism of this compound is not available in the reviewed scientific literature.

This compound has been evaluated for its potential to inhibit cholinesterases, which are key enzymes in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. A biochemical analysis demonstrated that this compound is an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. The inhibitory potency of the compound against these enzymes suggests its potential as a lead structure for the development of agents aimed at mitigating cognitive decline associated with such conditions.

Other quinoline derivatives have also shown significant acetylcholinesterase inhibitory activity. For instance, a series of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives were synthesized and evaluated, with some compounds exhibiting IC50 values in the nanomolar range, indicating high potency. nih.govnih.gov

Table 2: In Vitro Cholinesterase Inhibition by Quinolone Derivatives

| Compound | Enzyme | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 5.0 | 75% |

| This compound | Butyrylcholinesterase (BChE) | 4.5 | 70% |

| Compound 6h (a 2,3-dihydro-1H-cyclopenta[b]quinoline derivative) | Acetylcholinesterase (AChE) | 0.00365 | Not Reported |

This table is interactive. Users can sort the data by clicking on the table headers.

Anti-inflammatory and Analgesic Responses

The potential of quinoline-based compounds to modulate inflammatory pathways has been a significant area of research.

While direct evidence for the anti-inflammatory effects of this compound is limited, studies on its isomer, 7-chloro-4-(piperazin-1-yl)quinoline , and its derivatives have demonstrated significant anti-inflammatory and analgesic properties. tbzmed.ac.ir One such derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone , effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. tbzmed.ac.ir

Further investigation revealed that this inhibition of NO was associated with the suppression of inducible nitric oxide synthase (iNOS) at both the protein and gene expression levels. The compound also decreased the gene expression of several key pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net In vivo, this derivative demonstrated a significant reduction in carrageenan-induced paw edema in mice, which was accompanied by a decrease in serum levels of NO and COX-2. tbzmed.ac.irnih.gov These findings highlight the potential of the chloro-piperazinyl-quinoline scaffold to modulate critical inflammatory pathways.

Table 3: Anti-inflammatory Effects of a 7-Chloro-4-(piperazin-1-yl)quinoline Derivative

| Inflammatory Mediator | Effect | Model |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | RAW 264.7 cells and in vivo (mouse serum) |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of protein and gene expression | RAW 264.7 cells |

| Cyclooxygenase-2 (COX-2) | Suppression of gene expression and in vivo serum levels | RAW 264.7 cells and in vivo (mouse serum) |

| Interleukin-6 (IL-6) | Suppression of gene expression | RAW 264.7 cells |

| Interleukin-1β (IL-1β) | Suppression of gene expression | RAW 264.7 cells |

This interactive table summarizes the observed suppression of key inflammatory mediators.

Antiviral Activity (e.g., Anti-HIV, Anti-HCMV)

The quinoline core is present in several compounds with established antiviral activity, prompting research into new derivatives for this purpose.

Studies on a series of 6-aminoquinolone compounds have demonstrated their potential as anti-HIV agents. nih.gov The substitution at the C-6 position of the quinolone ring has been shown to be critical for antiviral activity. For example, when the 6-amino group was replaced with a fluorine atom, a decrease in anti-HIV-1 activity was observed. nih.gov This suggests that the electronic and steric properties of the substituent at this position are important for the compound's interaction with its biological target. The proposed mechanism of action for these active quinolone derivatives involves interaction with viral TAR RNA. nih.gov While the 6-chloro derivative was not specifically evaluated in this study, the findings underscore the importance of the C-6 position for anti-HIV potency. nih.govnih.gov

Regarding anti-HCMV (Human Cytomegalovirus) activity, research has identified other heterocyclic systems with quinoline-like structures as potent inhibitors. For instance, certain isoquinoline-6-carboxamides and quinazoline derivatives have shown significant anti-HCMV effects, with some compounds being more active than the standard drug ganciclovir. nih.govresearchgate.netnih.gov Although direct testing of this compound against HCMV has not been reported in the reviewed literature, the activity of these related scaffolds suggests that quinoline-based structures are a promising area for the discovery of new anti-HCMV agents.

Sirtuin Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. nih.gov Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets. aging-us.com While the broader class of quinoline and piperazine-containing compounds has been investigated for sirtuin inhibition, specific data on the direct inhibitory activity of this compound against sirtuin isoforms is not extensively reported in the currently available scientific literature.

However, research into structurally related compounds provides some context. For instance, derivatives of 1-phenylpiperazine (B188723) have been identified as inhibitors of SIRT6, a specific sirtuin isoform. nih.gov One such compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, demonstrated an IC₅₀ value of 4.93 μM against SIRT6. nih.gov This suggests that the piperazine moiety can be a key pharmacophore in the design of sirtuin inhibitors. Similarly, various quinoline derivatives have been explored as sirtuin inhibitors, with some showing selective activity against different sirtuin isoforms. nih.gov The development of sirtuin inhibitors often involves targeting the NAD⁺ binding site or allosteric sites on the enzymes. mdpi.com

Given the known activity of these related scaffolds, it is plausible that this compound could exhibit some level of sirtuin inhibition. However, without direct experimental evidence, its potency and selectivity remain speculative. Further investigation is required to fully elucidate the potential of this specific compound as a sirtuin modulator.

Other Investigated Biological Activities (e.g., Antileishmanial, Anthelmintic)

Beyond sirtuin inhibition, this compound and its derivatives have been evaluated for other significant biological activities, notably as antileishmanial and anthelmintic agents.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. bioworld.com The quinoline scaffold is a known pharmacophore for antileishmanial drugs. researchgate.net Research has shown that modifications to the quinoline ring, such as the introduction of a chlorine atom at the C-6 position, can lead to highly active compounds against Leishmania. mdpi.com

A series of quinoline-piperazine hybrids have been synthesized and tested for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov In these studies, compounds featuring the quinoline-piperazine core demonstrated significant inhibitory activity against the amastigote form of the parasite in vitro. bioworld.comnih.gov Two promising compounds from one study, identified as compounds 33 and 46, which share a similar structural framework, showed significant inhibition in an in vivo hamster model. nih.gov

| Compound | Inhibition (%) in Hamster Model (50 mg/kg for 5 days) |

|---|---|

| Compound 33 | 56.32 |

| Compound 46 | 49.29 |

These findings highlight the potential of the quinoline-piperazine scaffold, including the 6-chloro substituted variant, in the development of new antileishmanial therapies. nih.gov The activity is believed to be linked to the ability of the quinoline ring to interact with parasitic biomolecules, a property enhanced by the piperazine substitution. mdpi.com

Helminth infections, caused by parasitic worms, are a major global health concern. Piperazine itself has a long history of use as an anthelmintic drug, primarily for the treatment of roundworm and pinworm infections. drugbank.com Its mechanism of action involves paralyzing the parasites, which allows the host to expel them. drugbank.com

While direct studies on the anthelmintic properties of this compound are limited, research on structurally related compounds suggests potential in this area. For example, a compound with a 6-(piperazin-1-yl)-1,3,5-triazine core has demonstrated broad anti-schistosomal activity, which is a type of anthelmintic activity against flatworms of the Schistosoma genus. wellcomeopenresearch.org Furthermore, various other piperazine derivatives have been synthesized and evaluated as anthelmintic agents, with some showing promising activity against worms such as Eisenia fetida.

The established anthelmintic profile of the piperazine ring provides a strong rationale for investigating the potential of this compound in this therapeutic area. drugbank.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Quinoline (B57606) Ring System

The quinoline nucleus is a versatile scaffold, and modifications to this core structure can lead to a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. nih.govbenthamscience.com The position and nature of substituents are critical in determining the potency and selectivity of these compounds.

Influence of Chlorine and Piperazine (B1678402) Position on Biological Activity

The specific placement of the chlorine atom and the piperazine ring on the quinoline scaffold is a key determinant of biological activity. While research specifically on 6-Chloro-2-piperazin-1-yl-quinoline is detailed, extensive studies on other isomers, such as 7-chloro-4-(piperazin-1-yl)quinoline (B128142), provide valuable insights into the importance of substituent positioning. researchgate.net For instance, the 7-chloro-4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. nih.gov

The substitution pattern influences the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. The presence of a chlorine atom at the C6 position, as in the title compound, is known to affect the electron distribution of the quinoline ring. The piperazine moiety at the C2 position introduces a basic and flexible side chain, which can engage in crucial hydrogen bonding interactions with target enzymes. researchgate.net

In the broader class of quinolone antibiotics, the addition of a fluorine atom at the C6 position has been a common strategy to enhance antibacterial activity. wikipedia.org While not a fluorine, the chlorine at C6 in this compound is also an electron-withdrawing group that can modulate the compound's properties. Studies on related quinoline-piperazine hybrids have shown that the position of the piperazine ring (e.g., at C2 vs. C4) significantly impacts antimicrobial and other biological activities. researchgate.net

Role of Substituents at the C6 Position on Pharmacological Profile

The C6 position of the quinoline ring is a common site for modification in the design of new therapeutic agents. In studies of 4(1H)-quinolones, substituents at the C6 position have been shown to alter antimalarial activity. nih.gov For example, the introduction of methyl or methoxy (B1213986) groups at this position has been explored to modulate the pharmacological profile. nih.gov

In the context of 2-arylvinylquinolines, substitution at the C6 position has been systematically studied. The replacement of a fluorine atom with a chlorine atom at this position led to an enhancement of antiplasmodial activity. nih.gov This highlights the significant role that halogen substitution at C6 plays in the antimalarial potential of quinoline derivatives. Glycoconjugation at the C6 position of sugars attached to an 8-hydroxyquinoline (B1678124) scaffold has also been explored as a strategy to improve the selectivity and cytotoxicity of these compounds against cancer cells. researchgate.net

Effects of Substitutions on Piperazine Moiety

The piperazine moiety of this compound offers a versatile point for structural modification to fine-tune its pharmacological properties. The nitrogen atoms of the piperazine ring can be substituted with various chemical groups, which can influence the compound's solubility, basicity, and interaction with biological targets. nih.gov

Studies on a variety of quinoline-piperazine hybrids have demonstrated that substitutions on the piperazine ring can have a profound impact on their biological activity. researchgate.netresearchgate.netbiointerfaceresearch.com For instance, in a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, modifications on the piperazine nitrogen with different phenacyl bromides led to compounds with significant antimalarial activity. biointerfaceresearch.com The introduction of N-phenyl or N-benzylpiperazinyl groups in 4(1H)-quinolones has also been shown to be more potent against certain malaria strains compared to analogues with an ethylene (B1197577) linker. nih.gov

The following table summarizes the effects of various substituents on the piperazine moiety on the biological activity of related quinoline compounds.

| Core Scaffold | Piperazine Substituent | Observed Biological Activity | Reference |

| 4(1H)-Quinolone | N-phenyl | Potent antimalarial activity | nih.gov |

| 4(1H)-Quinolone | N-benzyl | Potent antimalarial activity | nih.gov |

| 4(1H)-Quinolone | N-(p-methoxybenzyl) | Varied antimalarial activity depending on the strain | nih.gov |

| 7-Chloroquinoline (B30040) | 2-(Oxo, hydroxyl & fluoro-2-(4-phenyl)ethyl) | Good to potent antimalarial activity | biointerfaceresearch.com |

| Quinoline | Sulfonamides and amides | Significant antibacterial and antitubercular activity | nih.gov |

Modulation of 3-Aryl Substituents in 4(1H)-Quinolones

In a related class of compounds, the 4(1H)-quinolones, the introduction of aryl substituents at the C3 position has been a key strategy for developing potent antimalarial agents. While structurally distinct from this compound, the SAR of these compounds provides valuable insights into the broader quinoline chemical space.

For 7-(2-phenoxyethoxy)-4(1H)-quinolones, the introduction of ortho-substituted aryl moieties at the 3-position resulted in compounds with EC50 values as low as 0.15 nM against multidrug-resistant P. falciparum. acs.org This demonstrates that for certain quinolone scaffolds, the C3 position is critical for potent antimalarial activity. The electronic and steric properties of the 3-aryl substituent can significantly influence the compound's ability to interact with its molecular target.

Correlation between Structural Features and Specific Biological Activities

The specific arrangement of functional groups on the this compound scaffold and its analogues directly correlates with their biological activities. The following section focuses on the SAR for antimalarial potency and selectivity.

SAR for Antimalarial Potency and Selectivity

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. nih.gov The emergence of drug-resistant malaria has necessitated the development of new quinoline-based agents with improved efficacy. nih.gov The SAR for antimalarial activity in quinoline derivatives is complex and depends on multiple structural features.

For 6-chloro-2-arylvinylquinolines, a detailed SAR study revealed that a chlorine atom at the C6 position and a phenyl or pyridyl group at the C2 position were favorable for potent activity against chloroquine-resistant P. falciparum. nih.gov The presence of a single double bond (vinyl group) between the quinoline core and the C2 aromatic ring was found to be crucial for antiplasmodial activity. nih.gov

In the case of piperazine-containing 4(1H)-quinolones, SAR studies have shown that a piperazine moiety at the C7 position and an ester group at the C3 position are key for potent antimalarial activity. nih.gov The nature of the substituent on the piperazine nitrogen also plays a significant role in determining the potency and selectivity against different malaria strains. nih.gov

The following table summarizes key SAR findings for the antimalarial activity of various quinoline derivatives.

| Quinoline Derivative Class | Key Structural Features for Antimalarial Activity | Reference |

| 6-Chloro-2-arylvinylquinolines | Chlorine at C6; Phenyl or pyridyl at C2; Vinyl linker at C2 | nih.gov |

| 7-(2-Phenoxyethoxy)-4(1H)-quinolones | ortho-Substituted aryl at C3; Phenoxyethoxy at C7 | acs.org |

| Piperazine-containing 4(1H)-quinolones | Piperazine at C7; Ester at C3; Specific N-substituents on piperazine | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Modifications on the piperazine nitrogen | biointerfaceresearch.com |

Structural Insights for Enhanced Anticancer Efficacy

The quinoline-piperazine scaffold is a significant framework in the development of new anticancer agents. Research into derivatives of this core structure has illuminated key structural features that enhance cytotoxic activity against various cancer cell lines.

Studies have shown that the core structure of 7-chloro-4-(piperazin-1-yl)quinoline is a valuable starting point for developing potent anticancer compounds. researchgate.net A series of derivatives where the piperazine ring is further functionalized have been synthesized and evaluated. For instance, creating novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives has yielded compounds with significant cytotoxicity. nih.gov

One of the most effective derivatives from this series was 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone. This compound demonstrated potent activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.gov Its efficacy is attributed to the inhibition of the VEGFR-II signaling pathway, a crucial mechanism in cancer progression. nih.gov The introduction of a 4-bromobenzyl group on the terminal piperazine ring appears to be a critical modification for enhancing this inhibitory activity. nih.gov

Similarly, a related indenoisoquinoline derivative, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), has shown promise against aggressive brain tumors like glioblastoma multiforme (GBM). mdpi.comnih.gov This compound exhibited significant antiproliferative activity against a panel of central nervous system (CNS) cancer cell lines at a 10 μM concentration. mdpi.com The planar, rigid structure of the indeno[1,2-c]quinoline system, combined with the piperazine moiety, is believed to contribute to its ability to induce DNA damage and apoptosis in cancer cells. mdpi.com

Further structure-activity relationship (SAR) analyses of piperazine-linked quinolinequinones revealed that the presence of a chlorine atom on the quinone moiety is significant for activity. nih.gov The nature of the substituent on the piperazine ring also plays a crucial role. Derivatives containing N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups on the piperazine ring showed markedly higher efficacy compared to those with N-methyl or N-(4-fluorobenzyl) groups. mdpi.com

These findings underscore the importance of specific substitutions on the piperazine ring and the quinoline core for optimizing anticancer potency. The electronic properties and steric bulk of these substituents are key determinants of the molecule's ability to interact with biological targets like VEGFR-II or to induce cell death pathways. nih.govmdpi.com

Table 1: Anticancer Activity of Selected Quinoline-Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Cancer Cell Line | Activity (IC50) | Key Structural Feature | Source |

|---|---|---|---|---|

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | MCF-7 (Breast) | 6.502 µM | 4-bromobenzyl on terminal piperazine | nih.gov |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | PC3 (Prostate) | 11.751 µM | 4-bromobenzyl on terminal piperazine | nih.gov |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SF-268 (CNS) | Growth Inhibition: -100% | Indeno[1,2-c]quinoline core | mdpi.com |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | U251 (CNS) | Growth Inhibition: -96% | Indeno[1,2-c]quinoline core | mdpi.com |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SNB-75 (CNS) | Growth Inhibition: -84% | Indeno[1,2-c]quinoline core | mdpi.com |

| Vindoline-piperazine conjugate (N-[4-(trifluoromethyl)benzyl] derivative) | NCI60 Panel | High Potency | 17-N-alkyl linker, trifluoromethylbenzyl group | mdpi.com |

| Vindoline-piperazine conjugate (N-bis(4-fluorophenyl)methyl derivative) | NCI60 Panel | High Potency | 17-N-alkyl linker, bis(4-fluorophenyl)methyl group | mdpi.com |

Impact of Substitutions on Antimicrobial Spectrum

The this compound scaffold is a versatile pharmacophore that also exhibits significant antimicrobial properties. Its derivatives have been explored for activity against a range of pathogens, including bacteria and mycobacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Systematic modifications to the quinoline-piperazine core have led to the development of compounds with potent and broad-spectrum antimicrobial activity. For example, a series of 2,4,6-substituted quinoline-piperazine hybrids were synthesized where sulfonamide and amide groups were attached to the piperazine moiety at the 2-position of the quinoline ring. nih.gov These modifications were intended to enhance biological activity. nih.gov

The nature of the substituent at the 6-position of the quinoline ring was found to be influential. Compounds featuring a fluoro or methoxy group at this position were investigated. nih.gov The evaluation of these hybrids against various bacterial strains, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, revealed that specific substitutions led to significant inhibitory activity. Two compounds, in particular, showed potent activity against all tested TB strains, with minimum inhibitory concentration (MIC) values as low as 0.07 µM, surpassing the efficacy of some first- and second-line TB drugs. nih.gov

Further studies on other quinoline derivatives have reinforced the importance of the substitution pattern. In one study, a series of quinoline derivatives bearing a pyrazole (B372694) moiety were synthesized and tested against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). ijpsdronline.com Several of these compounds exhibited promising antibacterial and antifungal activity, highlighting the potential of hybrid molecules that combine the quinoline scaffold with other heterocyclic systems. ijpsdronline.com The introduction of different substituents on the aniline (B41778) precursor during synthesis allowed for a range of final compounds with varied activity profiles. ijpsdronline.com

The general findings indicate that lipophilicity and electronic properties introduced by different substituents are critical for antimicrobial potency. For instance, in a series of piperazine derivatives, compounds with specific aromatic halides showed very good activity against S. aureus. neuroquantology.com This suggests that strategic placement of electron-withdrawing or electron-donating groups can modulate the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity (MIC) | Key Structural Feature | Source |

|---|---|---|---|---|

| Quinoline-piperazine sulfonamide hybrid (10g) | Mycobacterium tuberculosis (MDR) | 0.07 µM | Sulfonamide on piperazine | nih.gov |

| Quinoline-piperazine amide hybrid (11e) | Mycobacterium tuberculosis (MDR) | 1.1 µM | Amide on piperazine | nih.gov |

| Quinoline-pyrazole hybrid (2c) | S. aureus, E. coli, C. albicans, A. niger | Promising | Pyrazole moiety | ijpsdronline.com |

| Quinoline-pyrazole hybrid (2e) | S. aureus, E. coli, C. albicans, A. niger | Promising | Pyrazole moiety | ijpsdronline.com |

| Quinoline-pyrazole hybrid (2h) | S. aureus, E. coli, C. albicans, A. niger | Promising | Pyrazole moiety | ijpsdronline.com |

| Piperazine derivative (Q2) | S. aureus | Very Good at 100µg/ml | Aromatic halide substitution | neuroquantology.com |

| Piperazine derivative (Q4) | S. aureus | Very Good at 100µg/ml | Aromatic halide substitution | neuroquantology.com |

Pharmacophore Modeling and Design Principles

Pharmacophore modeling and other computational techniques are indispensable tools for the rational design of novel drugs based on the this compound scaffold. These methods help to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for biological activity and to predict the properties of new, unsynthesized molecules. mdpi.com

For anticancer applications, a hybrid pharmacophore approach has been successfully employed. researchgate.net For example, in the design of anti-breast cancer agents, the 7-chloroquinoline scaffold was combined with urea/thiourea moieties via a piperazine linker. researchgate.net This design was based on the pharmacophoric features of known anticancer agents. The resulting compounds showed significant cancer cell-specific cytotoxicity, with one derivative being 7-11 times more active against cancer cells than non-cancer cells. researchgate.net

Molecular docking studies are frequently used to understand how these molecules bind to their protein targets. In the case of the VEGFR-II inhibitors based on the 7-chloro-4-(piperazin-1-yl)quinoline core, docking simulations revealed that the most active compound adopted a binding mode similar to that of known inhibitors like sorafenib. nih.gov The quinoline ring, the piperazine linker, and the terminal substituted group all form specific interactions within the receptor's binding site, explaining the observed structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. 2D and 3D-QSAR models have been developed for quinoline derivatives to correlate their structural features with their biological activity, such as the inhibition of Plasmodium falciparum in antimalarial research. mdpi.com These models use statistical methods to derive equations that can predict the activity of new compounds. For instance, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods that create contour maps highlighting regions where steric, electrostatic, or other fields positively or negatively influence activity. mdpi.com These maps provide clear, visual guidance for drug design, suggesting where to add or remove chemical groups to enhance potency. mdpi.com

The core design principles derived from these studies for the quinoline-piperazine scaffold include:

The Quinoline Core: Often acts as the primary anchoring point in receptor binding. The position of the chloro substituent (e.g., at C-6 or C-7) is critical for activity. researchgate.netnih.gov

The Piperazine Linker: Provides structural flexibility and acts as a versatile hub for attaching various functional groups. Its basic nature can also be important for pharmacokinetic properties. mdpi.comnih.gov

Terminal Substituents: The groups attached to the distal nitrogen of the piperazine ring are key modulators of potency and selectivity. Aromatic and heterocyclic rings with specific electronic and steric properties often lead to the most active compounds. nih.govmdpi.com

By integrating these computational approaches with synthetic chemistry and biological evaluation, researchers can accelerate the discovery of new, more effective therapeutic agents based on the this compound framework. mdpi.comfrontiersin.org

Preclinical Evaluation and in Vivo Efficacy Studies

In vitro Cytotoxicity Assays

Detailed in vitro cytotoxicity data for 6-Chloro-2-piperazin-1-yl-quinoline is not extensively available in peer-reviewed literature. While the broader class of quinoline (B57606) derivatives has been a subject of interest in anticancer research, specific findings for this compound are limited.

Screening against Human Cancer Cell Lines (e.g., NCI-60 CNS panel, A549, HL-60, Hela)

A thorough search of scientific databases, including the National Cancer Institute's (NCI) public repositories, did not yield specific screening data for this compound against the NCI-60 panel of human cancer cell lines, including the central nervous system (CNS) panel. nih.govnih.govcancer.gov Similarly, specific cytotoxicity studies detailing the effects of this compound on A549 (lung carcinoma), HL-60 (promyelocytic leukemia), and HeLa (cervical cancer) cell lines could not be located in the available literature. nih.govmdpi.comnih.gov

Research has been conducted on structurally related compounds, such as derivatives of 7-chloroquinoline (B30040) and more complex quinoline structures, which have shown activity against various cancer cell lines. nih.govnih.govmdpi.com For instance, certain 7-chloroquinolinehydrazones have demonstrated significant cytotoxic activity across the NCI-60 panel. nih.gov However, these findings cannot be directly extrapolated to this compound due to the critical role of isomeric and substituent positioning in determining pharmacological activity.

Assessment of Antiproliferative and Cytotoxic Effects

General statements from commercial suppliers suggest that this compound has potential anti-cancer applications, but these claims are not substantiated by detailed, publicly accessible research studies demonstrating its specific antiproliferative and cytotoxic mechanisms. nih.gov Studies on other quinoline derivatives have established that their anticancer effects can be attributed to mechanisms such as DNA binding, inhibition of DNA synthesis, and induction of oxidative stress, but specific mechanistic studies for this compound are not available.

In vivo Pharmacological Models

In vivo studies are crucial for determining the efficacy and pharmacological profile of a compound in a living organism. For this compound, there is a notable absence of such data in the scientific literature across several key therapeutic areas.

Murine Models for Antimalarial Efficacy

The quinoline core is the basis for several well-established antimalarial drugs, most notably chloroquine (B1663885), which is a 7-chloroquinoline derivative. d-nb.info Extensive research has been conducted on various quinoline analogs in murine models of malaria, such as those using Plasmodium berghei. nih.govmdpi.comnih.gov These studies are essential for evaluating the suppressive, curative, and prophylactic activity of new compounds. nih.gov However, specific in vivo data on the antimalarial efficacy of this compound in any murine model could not be identified.

Animal Models for Analgesic and Anti-inflammatory Activity

The investigation of novel compounds for pain and inflammation often employs animal models like the carrageenan-induced paw edema test for anti-inflammatory effects and the hot plate or acetic acid-induced writhing tests for analgesic properties. nih.govresearchgate.netpublichealthtoxicology.comfrontiersin.org While research has demonstrated significant analgesic and anti-inflammatory activities for structural isomers, specifically 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, in rodent models, no equivalent studies have been published for this compound. researchgate.net This highlights a gap in the understanding of how the placement of the chlorine and piperazine (B1678402) substituents on the quinoline ring affects these pharmacological properties.

Preclinical Studies in Neurological Disease Models (e.g., Parkinson's Disease)

Some databases of bioactive molecules indicate that this compound has been investigated for its effects on various enzymes and receptors, suggesting potential applications in neurological or psychiatric disorders. However, there are no specific preclinical studies published that evaluate this compound in animal models of neurological diseases such as Parkinson's disease. nih.govmdpi.comnih.govjsmcentral.orgclinicaltrials.gov Research in this area often involves neurotoxin-induced models, such as the 6-hydroxydopamine (6-OHDA) model for Parkinson's, to assess the neuroprotective or symptomatic relief potential of new chemical entities. nih.gov The absence of such studies for this compound means its potential in this therapeutic area remains unexplored.

Evaluation of Metabolic Stability and in vitro ADME Studies

The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the drug discovery process. These in vitro studies are essential for predicting a compound's pharmacokinetic behavior in vivo. For this compound, a comprehensive evaluation of its metabolic stability and ADME profile provides insights into its potential as an orally administered therapeutic agent. Key parameters evaluated include metabolic stability in liver microsomes, permeability across intestinal cell models, and potential interactions with drug-metabolizing enzymes.

Detailed research findings from in vitro studies are crucial for understanding the compound's disposition. The primary objectives of these evaluations are to identify potential metabolic liabilities, estimate hepatic clearance, and predict intestinal absorption.

Metabolic Stability in Liver Microsomes

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This is commonly assessed by incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes. nih.gov The stability is typically reported as the half-life (t½) of the parent compound or as intrinsic clearance (CLint). researchgate.net

Studies on quinoline derivatives indicate that they are primarily metabolized by CYP enzymes. nih.gov Oxidation on the quinoline ring has been identified as a common metabolic pathway. nih.gov Specifically for the parent quinoline structure, CYP2E1 is the principal enzyme involved in forming 3-hydroxyquinoline, while CYP2A6 is key in the formation of quinoline-1-oxide in human liver microsomes. nih.gov The metabolic rate can be influenced by various substituents on the quinoline core. nih.gov For instance, investigations into related piperazine derivatives have also been conducted to assess their metabolic profiles. nih.gov

The metabolic stability of this compound would be determined by incubating it with human and other species' liver microsomes (e.g., rat, mouse) in the presence of an NADPH-regenerating system. nih.gov The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 1: Representative Metabolic Stability of Quinolone Derivatives in Human Liver Microsomes This table presents illustrative data for compounds structurally related to this compound to demonstrate typical results from such assays. Specific data for the target compound is not publicly available.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Quinoline Analogue A | 45 | 30.8 |

| Quinoline Analogue B | > 60 | < 11.5 |

| Propranolol (Control) | 31 acs.org | 47.2 |

A longer half-life and lower intrinsic clearance value are generally desirable, suggesting lower susceptibility to first-pass metabolism in the liver and potentially higher oral bioavailability.

Cell Permeability in Caco-2 Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal absorption of drug candidates. nih.govnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the barrier properties of the human intestinal epithelium. nih.gov

Permeability is assessed by measuring the rate at which a compound travels from the apical (lumenal) side to the basolateral (blood) side of the monolayer. The result is expressed as an apparent permeability coefficient (Papp). nih.gov Compounds can be classified based on their Papp values:

Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s mdpi.com

Medium Permeability: Papp between 2.0 x 10⁻⁶ and 20.0 x 10⁻⁶ cm/s researchgate.net

High Permeability: Papp > 10 x 10⁻⁶ cm/s mdpi.com

The assay also allows for the measurement of efflux, or the transport of the compound from the basolateral to the apical side. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its net absorption in vivo.

Table 2: Representative Caco-2 Permeability Data This table presents illustrative data to demonstrate typical results from Caco-2 permeability assays. Specific data for this compound is not publicly available.

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Quinoline Analogue C | 8.5 | 9.1 | 1.07 | Medium |

| Quinoline Analogue D | 0.9 | 4.5 | 5.0 | Low (Substrate for Efflux) |

| Caffeine (High Permeability Control) | 15.2 | 16.0 | 1.05 | High |

| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |

These in vitro ADME studies are fundamental for building a structure-activity relationship and selecting candidates with favorable pharmacokinetic profiles for further development. acs.org